molecular formula C19H25NO4 B13223277 tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

Cat. No.: B13223277
M. Wt: 331.4 g/mol
InChI Key: MIQZLWHCISRNCC-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the tert-butyl ester group. Common reagents used in these reactions include strong bases, protecting groups, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited to develop new therapies for diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its stability and reactivity make it suitable for various applications, including the development of new technologies and products.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application, but often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • tert-Butyl (2R,3S)- (-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • 1-Boc-4-oxo-3-piperidine carboxylic acid Methyl ester

Uniqueness

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO4/c1-13-6-7-16-14(10-13)15(21)11-19(23-16)8-5-9-20(12-19)17(22)24-18(2,3)4/h6-7,10H,5,8-9,11-12H2,1-4H3

InChI Key

MIQZLWHCISRNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCCN(C3)C(=O)OC(C)(C)C)CC2=O

Origin of Product

United States

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